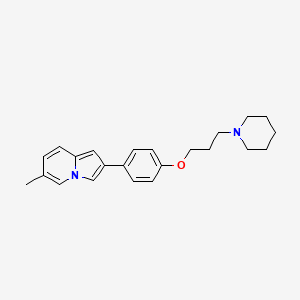
2,3,3-Trimethylindolin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3-Trimethylindolin-1-amine is an indole derivative with the molecular formula C11H13N. It is a clear yellow to red-brown liquid that is soluble in chloroform, toluene, or dichlorobenzene . This compound is used as a reactant in organic synthesis reactions and has applications in the preparation of cyanine dyes and other imaging agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3,3-Trimethylindolin-1-amine can be synthesized through various methods. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole derivative . The reaction typically requires methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve good yields .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as the laboratory methods but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,3-Trimethylindolin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,3-Trimethylindolin-1-amine has several scientific research applications:
Chemistry: It is used in the synthesis of cyanine dyes, which are important for imaging and sensing applications.
Medicine: Research explores its potential in developing imaging agents for medical diagnostics.
Industry: It is employed in the production of dyes and pigments for various industrial applications.
Wirkmechanismus
The mechanism of action of 2,3,3-Trimethylindolin-1-amine involves its interaction with molecular targets and pathways. In the case of chromogenic anion sensors, the compound undergoes chromogenic changes upon binding with specific anions, leading to detectable color changes . The exact molecular targets and pathways depend on the specific application and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
- 1,2,3,3-Tetramethyl-3H-indolium iodide
- 1,3,3-Trimethyl-2-methyleneindoline
- 1,1,2-Trimethylbenz[e]indole
Comparison: 2,3,3-Trimethylindolin-1-amine is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in the synthesis of cyanine dyes and chromogenic sensors. Its solubility in various solvents and its ability to undergo multiple types of reactions make it a versatile compound in organic synthesis .
Eigenschaften
CAS-Nummer |
119094-83-6 |
|---|---|
Molekularformel |
C11H16N2 |
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
2,3,3-trimethyl-2H-indol-1-amine |
InChI |
InChI=1S/C11H16N2/c1-8-11(2,3)9-6-4-5-7-10(9)13(8)12/h4-8H,12H2,1-3H3 |
InChI-Schlüssel |
WEXZHVIBOVOVKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C2=CC=CC=C2N1N)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Amino-2-{[(5-chlorothiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12915751.png)

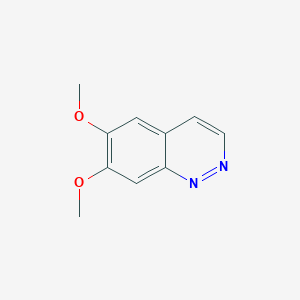
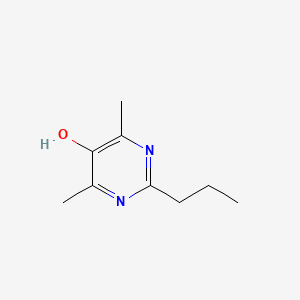
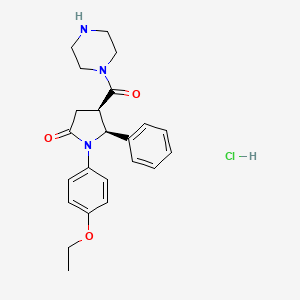


![Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy-](/img/structure/B12915785.png)
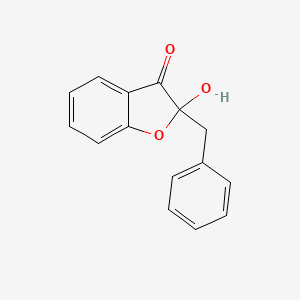
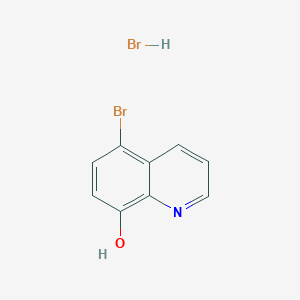
![2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12915814.png)

